2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
CAS No.:
Cat. No.: VC20140472
Molecular Formula: C17H18BrN3
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline -](/images/structure/VC20140472.png)
Specification
Molecular Formula | C17H18BrN3 |
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Molecular Weight | 344.2 g/mol |
IUPAC Name | 2-bromo-4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
Standard InChI | InChI=1S/C17H18BrN3/c1-10-7-11(2)16-14(8-10)19-17(20-16)12-5-6-15(21(3)4)13(18)9-12/h5-9H,1-4H3,(H,19,20) |
Standard InChI Key | DLABZFPXLWNLDI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)N(C)C)Br)C |
Introduction
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound with a molecular formula of C17H18BrN3 and a molecular weight of approximately 344.2 g/mol . This compound combines a bromine atom, a benzimidazole moiety, and a dimethylaniline group, making it a unique candidate for various chemical and biological applications.
Biological Activities and Potential Applications
Compounds containing benzimidazole moieties are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline may exhibit similar biological activities due to its structural characteristics. It is hypothesized to interact with biological targets such as proteins or enzymes, which could be crucial for understanding its mechanism of action and potential therapeutic uses.
Biological Activity | Potential Application |
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Antimicrobial | Infection treatment |
Antifungal | Fungal infection treatment |
Anticancer | Cancer therapy |
Synthesis and Chemical Reactions
The synthesis of 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can be achieved through various methods, often involving multiple steps that may vary based on laboratory conditions and desired yields. The compound's reactivity is primarily attributed to the bromine atom, which can undergo nucleophilic substitution reactions with various nucleophiles.
Reaction Type | Description |
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Nucleophilic Substitution | Involves bromine atom reacting with nucleophiles like amines or thiols |
Electrophilic Aromatic Substitution | Involves benzimidazole ring reacting with electrophiles |
Interaction Studies and Therapeutic Potential
Interaction studies involving 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline focus on its binding affinity with biological targets such as proteins or enzymes. Techniques like molecular docking simulations and in vitro assays are employed to evaluate these interactions, which are crucial for understanding its mechanism of action and potential therapeutic uses.
Technique | Purpose |
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Molecular Docking Simulations | Evaluate binding affinity with biological targets |
In Vitro Assays | Assess biological activity and potential therapeutic effects |
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